4-methyl-4H-pyran-2,6-dicarboxylic acid
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Overview
Description
4-Methyl-4H-pyran-2,6-dicarboxylic acid is a chemical compound with a molecular formula of C8H8O5 It is a derivative of pyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H-pyran-2,6-dicarboxylic acid can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in a one-pot manner, which enhances efficiency and reduces reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4H-pyran-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
4-Methyl-4H-pyran-2,6-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical treatments.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-4H-pyran-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various metals, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Chelidonic Acid: 4-Oxo-4H-pyran-2,6-dicarboxylic acid, known for its anticancer and antibacterial properties.
2,6-Dimethyl-γ-pyrone: A derivative of γ-pyrone with similar structural features.
Uniqueness
4-Methyl-4H-pyran-2,6-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups
Properties
IUPAC Name |
4-methyl-4H-pyran-2,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDNSNSMLCGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(OC(=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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